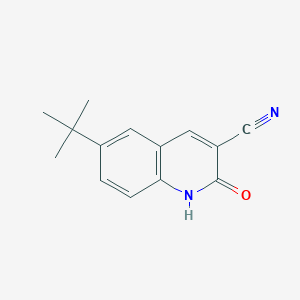
3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol typically involves the reaction of 3-methoxypropylamine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlling temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of 3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their properties and applications.
3-Methoxypropylamine derivatives: These compounds have the same methoxypropyl group but different core structures, affecting their reactivity and uses.
Other oxadiazoles: Compounds like 1,3,4-oxadiazole and 1,2,3-oxadiazole have different nitrogen atom arrangements, resulting in distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H12N2O3 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
[3-(3-methoxypropyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C7H12N2O3/c1-11-4-2-3-6-8-7(5-10)12-9-6/h10H,2-5H2,1H3 |
InChI-Schlüssel |
HAEFSDYTEHFGBG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCC1=NOC(=N1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[5-(2-amino-4-pyridyl)-2-ethyl-1,3-thiazol-4-YL]benzoate](/img/structure/B8464164.png)










![10-(2-Aminoethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B8464248.png)
